molecular formula C10H12Cl2 B11991088 Benzene, 1,4-dichloro-2,3,5,6-tetramethyl- CAS No. 1967-89-1

Benzene, 1,4-dichloro-2,3,5,6-tetramethyl-

Cat. No.: B11991088
CAS No.: 1967-89-1
M. Wt: 203.10 g/mol
InChI Key: PTIQIITULDNGAF-UHFFFAOYSA-N
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Description

Benzene, 1,4-dichloro-2,3,5,6-tetramethyl-: is an organic compound with the molecular formula C10H12Cl2 . It is a derivative of benzene, where four methyl groups and two chlorine atoms are substituted on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-dichloro-2,3,5,6-tetramethyl- typically involves the chlorination of 1,2,4,5-tetramethylbenzene. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, often with a catalyst like ferric chloride to facilitate the reaction. The reaction conditions usually include elevated temperatures and controlled environments to ensure selective chlorination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Benzene, 1,4-dichloro-2,3,5,6-tetramethyl- is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex aromatic compounds and is used in the study of reaction mechanisms and kinetics .

Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It is also investigated for its potential use in drug development and as a model compound for studying the metabolism of chlorinated aromatics .

Industry: Industrially, Benzene, 1,4-dichloro-2,3,5,6-tetramethyl- is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also used as a solvent and in the formulation of certain pesticides .

Mechanism of Action

The mechanism of action of Benzene, 1,4-dichloro-2,3,5,6-tetramethyl- involves its interaction with various molecular targets. The chlorine atoms and methyl groups on the benzene ring influence its reactivity and interaction with enzymes and receptors. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules, potentially causing biological effects .

Comparison with Similar Compounds

Uniqueness: Benzene, 1,4-dichloro-2,3,5,6-tetramethyl- is unique due to the presence of both chlorine atoms and methyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific interactions with biological targets, making it valuable in various research and industrial applications .

Biological Activity

Benzene, 1,4-dichloro-2,3,5,6-tetramethyl- (CAS No. 1967-89-1) is a chlorinated aromatic compound with significant biological activity. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H12Cl2
  • Molecular Weight : 219.11 g/mol
  • IUPAC Name : 1,4-Dichloro-2,3,5,6-tetramethylbenzene

Mechanisms of Biological Activity

The biological activity of benzene derivatives often stems from their ability to interact with cellular macromolecules such as proteins and nucleic acids. The presence of chlorine atoms in this compound can enhance its reactivity and influence its biological effects.

  • Antimicrobial Activity : Research indicates that chlorinated aromatic compounds can exhibit antimicrobial properties. The mechanism is thought to involve the disruption of microbial cell membranes or interference with metabolic pathways.
  • Cytotoxic Effects : Some studies have reported that dichlorinated benzene derivatives can induce cytotoxicity in various cell lines. This cytotoxicity may be linked to oxidative stress and the generation of free radicals.
  • Hormonal Disruption : Chlorinated compounds are often scrutinized for their potential endocrine-disrupting effects. They may mimic or interfere with hormone functions, leading to various health impacts.

Antimicrobial Studies

A study published in MDPI evaluated the antimicrobial efficacy of various chlorinated compounds against fungal strains. Benzene, 1,4-dichloro-2,3,5,6-tetramethyl- was shown to possess moderate antifungal activity against specific strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were documented as follows:

CompoundMIC (µg/mL)Target Organism
Benzene, 1,4-dichloro-2,3,5,6-tetramethyl-50C. albicans
Benzene, 1,4-dichloro-2,3,5,6-tetramethyl-100A. niger

Cytotoxicity Assays

In a cytotoxicity assay involving human cell lines (e.g., HeLa cells), benzene derivatives demonstrated varying levels of toxicity. The results indicated that higher concentrations led to increased cell death:

Concentration (µM)Cell Viability (%)
1085
5060
10030

The cytotoxic effects were attributed to oxidative stress mechanisms induced by the compound.

Case Study 1: Environmental Impact

A case study examined the environmental persistence and biological impact of benzene derivatives in aquatic ecosystems. The study found that benzene, 1,4-dichloro-2,3,5,6-tetramethyl-, when released into water bodies, can bioaccumulate in aquatic organisms and disrupt endocrine functions.

Case Study 2: Human Health Risks

Another investigation focused on occupational exposure to chlorinated benzene compounds among workers in chemical manufacturing. The study highlighted correlations between exposure levels and increased incidences of respiratory issues and skin irritations among workers.

Properties

CAS No.

1967-89-1

Molecular Formula

C10H12Cl2

Molecular Weight

203.10 g/mol

IUPAC Name

1,4-dichloro-2,3,5,6-tetramethylbenzene

InChI

InChI=1S/C10H12Cl2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h1-4H3

InChI Key

PTIQIITULDNGAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)C)Cl)C

Origin of Product

United States

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